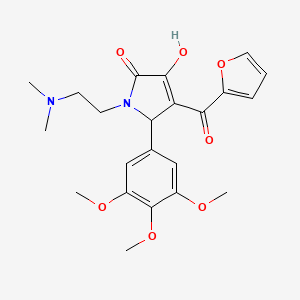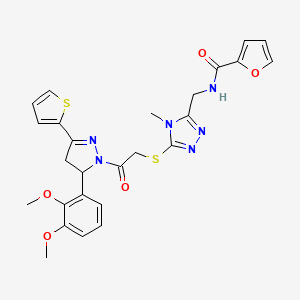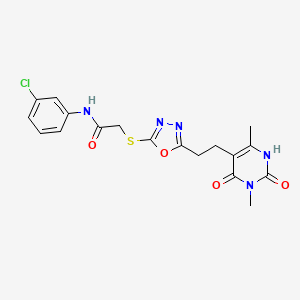
1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H26N2O7 and its molecular weight is 430.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have synthesized and characterized pyrrole derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) was synthesized through aldol condensation, highlighting the compound's potential as a building block for developing heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles. This synthesis showcases the structural diversity achievable with pyrrole derivatives and their applicability in creating complex molecular structures (Singh et al., 2014).
Fluorescent Probes
Another application area is the development of fluorescent probes based on pyrrole cores. These probes, with aggregation-enhanced emission (AEE) features, are suitable for detecting low levels of carbon dioxide in gas mixtures, indicating potential uses in biological and medical applications. The probes' fast and iterative response to CO2 showcases their practicality for real-time monitoring, which could be valuable in environmental monitoring and healthcare diagnostics (Wang et al., 2015).
Molecular Structure and Reactivity Studies
The synthesis of thio- and furan-fused heterocycles, including compounds structurally related to the one mentioned, underlines the broad scope of chemical reactions and transformations that these molecules can undergo. These syntheses contribute to our understanding of molecular reactivity and the creation of novel compounds with potential applications in pharmaceuticals and materials science (Ergun et al., 2014).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of pyrrolin-2-ones derivatives. These studies are crucial for discovering new antimicrobial agents and understanding the structure-activity relationships that govern their effectiveness. The synthesis and evaluation of such compounds can lead to the development of new therapeutic agents to combat microbial infections (Gein et al., 2001).
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7/c1-23(2)8-9-24-18(13-11-15(28-3)21(30-5)16(12-13)29-4)17(20(26)22(24)27)19(25)14-7-6-10-31-14/h6-7,10-12,18,26H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVBAHUICDNXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2824489.png)
![Benzyl 2-(aminomethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2824491.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)
![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2824493.png)
![N-Cyclohexyl-2-[6-(3,4-dimethoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2824497.png)
![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B2824498.png)
![Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2824500.png)
methanone](/img/structure/B2824502.png)


![N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2824505.png)
![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)

![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/no-structure.png)